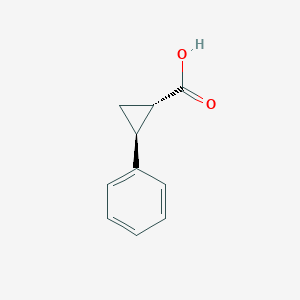
2-(ethylsulfanyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as acetaldehyde, often involves the oxidation of a primary alcohol . For instance, ethanol can be dehydrogenated to form acetaldehyde . Another method involves the formation of an acetal through a process that requires an acid catalyst and the removal of water produced during the reaction .Chemical Reactions Analysis
Aldehydes, including acetaldehyde, can undergo a variety of reactions. They can be oxidized to carboxylic acids . Ethanol, for instance, can be dehydrogenated to form acetaldehyde, which can then be further oxidized to acetic acid .Wirkmechanismus
Target of Action
It is known that aldehydes, in general, can interact with various biological molecules, potentially disrupting their functions .
Mode of Action
Aldehydes like acetaldehyde, a close relative, are known to be highly reactive and can form adducts with proteins and dna, potentially leading to cellular damage .
Biochemical Pathways
, it’s worth noting that aldehydes play a significant role in various metabolic processes. For instance, acetaldehyde, a metabolite of ethanol, is involved in the alcohol metabolism pathway .
Pharmacokinetics
Aldehydes are generally known to be highly reactive and can be rapidly metabolized in the body .
Result of Action
Aldehydes, in general, can cause various adverse health effects due to their high reactivity and potential to form adducts with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(ethylsulfanyl)acetaldehyde . Aldehydes are broadly distributed in the indoor and outdoor environment and can be formed during various processes such as cooking, combustion, and industrial operations .
Safety and Hazards
Zukünftige Richtungen
Research on aldehydes, including acetaldehyde, continues to evolve. Recent studies have focused on the role of acetaldehyde in different phases of ethanol self-administration and voluntary ethanol consumption, the distinction in the central effects of ethanol, and the role of the acetaldehyde-dopamine condensation product, salsolinol . Additionally, the sustainable development of aldehyde production from renewable resources like ethanol is a topic of ongoing research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-(ethylsulfanyl)acetaldehyde can be achieved through the thioacetalization of acetaldehyde with ethanethiol followed by oxidation of the resulting thioacetal.", "Starting Materials": [ "Acetaldehyde", "Ethanethiol", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Add ethanethiol to acetaldehyde in the presence of sodium hydroxide to form the thioacetal intermediate.", "Purify the thioacetal intermediate by distillation.", "Oxidize the purified thioacetal intermediate with hydrogen peroxide to form 2-(ethylsulfanyl)acetaldehyde.", "Purify the final product by distillation or recrystallization." ] } | |
CAS-Nummer |
33672-79-6 |
Produktname |
2-(ethylsulfanyl)acetaldehyde |
Molekularformel |
C4H8OS |
Molekulargewicht |
104.2 |
Reinheit |
85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)
